Ethyl 4-oxooxetane-2-carboxylate
Description
Ethyl 4-oxooxetane-2-carboxylate (CAS: 353302-29-1) is a chiral oxetane derivative with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . Its structure features a four-membered oxetane ring substituted with a ketone group at position 4 and an ethyl ester at position 2 (Figure 1). The oxetane ring’s inherent strain (due to its small ring size) enhances reactivity, making it valuable in medicinal chemistry and materials science for synthesizing bioactive molecules or polymers. The compound is typically synthesized via sodium ethoxide-mediated reactions involving ethyl acetoacetate and other ketones under reflux conditions .
Properties
IUPAC Name |
ethyl 4-oxooxetane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARXXGXFUIFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxooxetane-2-carboxylate typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization through C−O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach involves the use of electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxooxetane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The oxetane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-oxooxetane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxooxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions may result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS: 487-51-4)
Molecular Formula : C₁₀H₁₄O₄
Structural Features :
- A six-membered cyclohexene ring with a methyl substituent at position 2 and an ethyl ester at position carboxylate.
- Conjugated double bond in the cyclohexene ring enhances stability compared to strained oxetane.
Key Differences :
- Ring Strain : The cyclohexene ring lacks the high ring strain of oxetane, reducing propensity for ring-opening reactions.
- Reactivity: The conjugated enone system may participate in Diels-Alder reactions, unlike the oxetane derivative.
- Applications : Used in synthesizing polycyclic compounds due to its extended conjugation .
Ethyl 2-methyl-4-oxooxane-2-carboxylate (CAS: 1228386-26-2)
Molecular Formula : C₉H₁₄O₄
Structural Features :
- Six-membered oxane (tetrahydropyran) ring with a methyl group and ethyl ester substituents.
Key Differences :
Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate
Molecular Formula: C₁₀H₁₅NO₄ (based on supplier data) Structural Features:
- Bicyclic structure combining oxa (oxygen) and aza (nitrogen) heteroatoms.
Key Differences :
- Heteroatom Influence : The nitrogen atom introduces basicity, enabling acid-base reactivity absent in purely oxygenated analogs.
- Reactivity: Potential for nucleophilic attack at the aza site, expanding utility in pharmaceutical intermediates .
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylate (CAS: 81144-09-4)
Molecular Formula : C₁₃H₂₀O₄
Structural Features :
- Cyclohexane ring with an ethoxy-oxoethylidene substituent, creating extended conjugation.
Key Differences :
- Conjugation Effects : The α,β-unsaturated ester system allows for Michael addition reactions.
- Applications : Useful in polymer chemistry as a crosslinking agent .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity Highlights |
|---|---|---|---|---|---|
| Ethyl 4-oxooxetane-2-carboxylate | 353302-29-1 | C₆H₈O₄ | 144.13 | Strained oxetane, ketone, ester | Ring-opening, nucleophilic substitutions |
| Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | 487-51-4 | C₁₀H₁₄O₄ | 198.22 | Cyclohexene, methyl, ester | Diels-Alder, hydrogenation |
| Ethyl 2-methyl-4-oxooxane-2-carboxylate | 1228386-26-2 | C₉H₁₄O₄ | 186.20 | Oxane ring, methyl, ester | Hydrogen bonding, thermal stability |
| Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate | 2940934-73-4 | C₁₀H₁₅NO₄ | 213.23 | Bicyclic, oxa/aza heteroatoms | Acid-base reactions, nucleophilic attacks |
| Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylate | 81144-09-4 | C₁₃H₂₀O₄ | 240.30 | Cyclohexane, conjugated ester | Michael addition, polymerization |
Biological Activity
Ethyl 4-oxooxetane-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and proteasome inhibition. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its oxetane ring structure, which is a four-membered cyclic ether. The compound can be synthesized through various methods, including the use of specific reagents and conditions that facilitate the formation of the oxetane ring. For instance, one study describes the synthesis involving the reaction of ethyl glyoxylate with Grignard reagents under controlled temperatures to yield the desired oxetane derivative .
Proteasome Inhibition
One of the most significant biological activities attributed to this compound is its role as a proteasome inhibitor. Proteasomes are cellular complexes that degrade ubiquitinated proteins, and their inhibition can lead to apoptosis in cancer cells. The compound has been shown to exhibit potent inhibitory effects on various proteasome subunits, with IC50 values indicating its efficacy in disrupting proteasome function:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.0372 | yβ5 (Proteasome) |
| CysB | 4.18 | yβ1 (Proteasome) |
| CysB | 14.6 | yβ2 (Proteasome) |
These results suggest that this compound is significantly more potent than some known inhibitors, indicating its potential as a therapeutic agent in oncology .
Cancer Cell Line Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, it has been reported to induce cell death in MCF7 breast cancer cells with minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological activity. Variations in substituents on the oxetane ring and carboxylic acid moiety have been systematically studied:
- Substituent Variation : Modifications at the C-3 position of the oxetane ring have shown that α-branched side chains can significantly improve activity.
- Configuration Changes : The stereochemistry of the compound has also been found to influence its binding affinity to proteasomes, suggesting that specific configurations enhance inhibitory potency .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Proteasome Inhibition : A study evaluated the effects of this compound on yeast proteasomes and human cell lysates. The results demonstrated a marked decrease in proteasomal activity, correlating with increased apoptosis in treated cells.
- Antitumor Activity Assessment : Another investigation assessed the compound's antitumor properties using xenograft models in mice. Results showed significant tumor regression compared to control groups, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
